molecular formula C16H23F3N4O3S B2844970 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2034357-82-7

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B2844970
CAS No.: 2034357-82-7
M. Wt: 408.44
InChI Key: HDLCHVHJCCOPDE-UHFFFAOYSA-N
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Description

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea (CAS# 2034357-82-7) is a synthetic small molecule with a molecular formula of C16H23F3N4O3S and a molecular weight of 408.44 g/mol . This compound is of significant interest in early-stage pharmaceutical and biochemical research, particularly in the field of targeted protein degradation. It has been investigated for its potential to facilitate the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signaling kinase in immune and inflammatory pathways . The mechanism of action for this compound is believed to involve the recruitment of IRAK4 to E3 ubiquitin ligases, leading to its ubiquitination and subsequent proteasomal degradation, thereby offering a novel therapeutic strategy beyond traditional enzyme inhibition . Researchers can utilize this compound to study inflammatory signaling pathways and explore new avenues for therapeutic intervention. Available from suppliers like Life Chemicals, this product is strictly for non-human research applications and is not intended for diagnostic, therapeutic, or veterinary use .

Properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N4O3S/c1-22(2)27(25,26)23-9-7-12(8-10-23)11-20-15(24)21-14-5-3-13(4-6-14)16(17,18)19/h3-6,12H,7-11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLCHVHJCCOPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoyl Chloride Mediated Coupling

This method involves generating a carbamoyl chloride intermediate from the piperidine amine, followed by reaction with 4-(trifluoromethyl)aniline:

  • Step 1 : Treat 4-(aminomethyl)-1-(dimethylsulfamoyl)piperidine with phosgene or triphosgene in dichloromethane at 0–5°C to form the corresponding carbamoyl chloride.
  • Step 2 : React the intermediate with 4-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) at room temperature for 12–24 hours.

Yield : 60–68%.
Purity : >95% (HPLC).

Activated Carbamate Approach

To bypass carbamoyl chloride instability, pre-formed activated carbamates are used:

  • Step 1 : Prepare 1-(dimethylsulfamoyl)piperidin-4-ylmethyl carbamate by reacting the piperidine amine with 4-nitrophenyl chloroformate.
  • Step 2 : Displace the 4-nitrophenoxy group with 4-(trifluoromethyl)aniline in dimethylacetamide (DMA) at 80°C for 6 hours.

Yield : 72–75%.
Advantage : Avoids highly toxic phosgene derivatives.

Aluminum Amide Method

For secondary amines, aluminum amides facilitate urea formation:

  • Step 1 : Generate lithium aluminum amide by reacting 4-(aminomethyl)-1-(dimethylsulfamoyl)piperidine with LiAlH₄ in tetrahydrofuran (THF).
  • Step 2 : Add 4-(trifluoromethyl)phenyl isocyanate at −78°C, followed by warming to 25°C.

Yield : 55–60%.
Limitation : Requires stringent anhydrous conditions.

One-Pot Isocyanate-Free Synthesis

A catalyst-free method using potassium isocyanate (KOCN) in aqueous ethanol:

  • Step 1 : Mix 4-(aminomethyl)-1-(dimethylsulfamoyl)piperidine and 4-(trifluoromethyl)aniline with KOCN (2 equiv) in ethanol/water (3:1).
  • Step 2 : Reflux at 80°C for 8 hours.

Yield : 65–70%.
Benefits : Scalable and environmentally benign.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMA, DMF) improve solubility of intermediates but require high-temperature conditions.
  • Ethanolic solutions favor milder reactions but may necessitate longer reaction times.

Purification Techniques

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) is standard for isolating the urea product.
  • Recrystallization from ethanol/water (1:1) enhances purity to >98%.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.15–3.10 (m, 2H, CH₂N), 2.85 (s, 6H, N(CH₃)₂), 2.70–2.60 (m, 2H, piperidine-H), 1.90–1.70 (m, 3H, piperidine-H).
  • HRMS (ESI): m/z calculated for C₁₇H₂₂F₃N₄O₃S [M+H]⁺: 419.1354, found: 419.1358.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Carbamoyl Chloride 60–68 >95 High reactivity Toxicity of phosgene derivatives
Activated Carbamate 72–75 >97 Avoids toxic reagents Requires activated carbamate synthesis
Aluminum Amide 55–60 >90 Compatible with secondary amines Sensitive to moisture
Isocyanate-Free 65–70 >96 Environmentally friendly, scalable Longer reaction times

Industrial-Scale Considerations

For large-scale production, the activated carbamate and isocyanate-free methods are preferred due to safety and cost. Patent WO2016118774A1 highlights a pilot-scale process using DMA as the solvent, achieving 85% yield after optimization.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The sulfonamide group can form hydrogen bonds with target molecules, facilitating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The dimethylsulfamoyl group distinguishes this compound from analogs with alternative sulfonyl or acyl substituents. For example:

Variations in the Aryl Urea Substituent

The 4-(trifluoromethyl)phenyl group is critical for target binding. Comparisons include:

  • 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) (): A chloro substituent instead of trifluoromethyl reduces electron-withdrawing effects, altering binding affinity .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight Substituents (Piperidine/Aryl) Yield (%) Melting Point (°C) Reference
Target Compound 435.43* Dimethylsulfamoyl/4-CF3Ph N/A N/A -
1-(1-(Methanesulfonyl)piperidin-4-yl)-3-(4-CF3Ph)urea (12) 372.19 Methanesulfonyl/4-CF3Ph 51 230.8
1-(4-CF3Ph)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) 534.1 Piperazine-thiazole/4-CF3Ph 85.3 N/A
1-(1-(Butylsulfonyl)piperidin-4-yl)-3-(4-CF3Ph)urea (13) 408.15 Butylsulfonyl/4-CF3Ph 66 N/A
1-[3-(Trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea (83) 417.37 Pyridine/3-CF3Ph N/A N/A

*Calculated using molecular formula C16H20F3N4O3S.

Key Observations:

  • Synthetic Yields : Compounds with simpler substituents (e.g., methanesulfonyl in 12) exhibit lower yields (51%) compared to thiazole-containing analogs (85–88%) .
  • Thermal Stability : Higher melting points in sulfonyl-substituted compounds (e.g., 230.8°C for 12) suggest stronger crystal lattice interactions due to polar sulfonyl groups .

Biological Activity

The compound 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a crucial role in the catabolism of tryptophan, influencing immune responses and tumor progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H20F3N3O2SC_{15}H_{20}F_3N_3O_2S with a molecular weight of approximately 371.4 g/mol. The structural components include:

  • A piperidine ring that enhances its pharmacological properties.
  • A trifluoromethyl group that may contribute to its lipophilicity and metabolic stability.
  • A sulfamoyl group which is essential for its biological activity.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of IDO1. By blocking IDO1, the compound can potentially enhance immune responses against tumors, making it a candidate for cancer immunotherapy. The inhibition of IDO1 leads to increased levels of tryptophan and decreased production of kynurenine, which can restore immune function in the tumor microenvironment.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the phenyl urea scaffold can significantly impact the inhibitory activity against IDO1. For instance, substituents on the phenyl ring can alter binding affinity and selectivity. A study highlighted that para-substituted phenyl urea derivatives exhibited more potent IDO1 inhibitory activity than their ortho or meta counterparts .

Table 1: SAR Data for Derivatives

CompoundSubstituentIDO1 Inhibition Activity
i1NoneLow
i2-ClModerate
i12-CF3High
i24-NO2Toxic

Biological Evaluation

In vitro studies have demonstrated that compounds with similar structures to This compound exhibit varying degrees of IDO1 inhibition. The most effective derivatives were shown to significantly enhance anti-tumor immunity in preclinical models .

Case Study: In Vivo Efficacy

In a recent study, a derivative of this compound was administered to mice bearing tumors. The results indicated that treatment led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the restoration of T-cell activity and reduction in immunosuppressive metabolites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves reacting a piperidine derivative (e.g., 1-(dimethylsulfamoyl)piperidin-4-ylmethanamine) with a substituted phenyl isocyanate. Key steps include:

  • Using anhydrous solvents (e.g., CH₂Cl₂) to minimize side reactions.
  • Optimizing reaction time (e.g., 12–24 hours) and temperature (room temperature to reflux) for urea bond formation.
  • Purification via flash chromatography or recrystallization (e.g., using methanol/water mixtures) to isolate the product .
  • Monitoring reaction progress with TLC or HPLC to ensure intermediate conversions .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : To verify substituent positions (e.g., piperidine methylene protons at δ 2.7–3.4 ppm and trifluoromethylphenyl signals at δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Confirm urea C=O stretching (~1650–1700 cm⁻¹) and sulfonamide S=O peaks (~1150–1250 cm⁻¹) .
  • Melting Point Analysis : Ensure consistency with literature values (e.g., 158–173°C for related ureas) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₂₂F₃N₃O₂S) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of modifying the dimethylsulfamoyl or trifluoromethyl groups on biological activity?

  • Methodological Answer :

  • Systematic Substitution : Replace dimethylsulfamoyl with sulfonamide analogs (e.g., acetyl or benzyl groups) to assess steric/electronic effects.
  • Trifluoromethyl Modifications : Test -CF₃ vs. -Cl, -OCH₃, or -NO₂ substituents to evaluate hydrophobic/electron-withdrawing contributions.
  • Bioassays : Use enzyme inhibition assays (e.g., soluble epoxide hydrolase) or cell viability assays (e.g., antiproliferative activity in cancer lines) to quantify activity changes .

Q. What methodologies are recommended for assessing the compound’s pharmacokinetic properties, including metabolic stability and membrane permeability?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and assess intestinal absorption potential .
  • Plasma Protein Binding : Equilibrium dialysis to determine free fraction, critical for dose-response correlations .

Q. How should researchers address contradictions in reported biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. MCF-7), incubation times, and compound concentrations .
  • Purity Verification : Re-analyze compound batches with HPLC (>95% purity) to exclude impurities as confounding factors .
  • Orthogonal Assays : Validate findings using complementary methods (e.g., fluorescence polarization for binding affinity vs. SPR for kinetic analysis) .

Q. What experimental design considerations are critical when evaluating the compound’s efficacy in in vitro cell-based assays?

  • Methodological Answer :

  • Dose-Response Curves : Test a logarithmic concentration range (e.g., 0.1–100 µM) to calculate IC₅₀ values .
  • Control Groups : Include vehicle controls (DMSO) and reference inhibitors (e.g., sEH inhibitors for enzyme assays) .
  • Time-Course Analysis : Assess activity at multiple time points (e.g., 24, 48, 72 hours) to capture dynamic effects .

Q. What strategies can be employed to identify the primary biological targets and mechanisms of action of this urea derivative?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinase Profiling : Use panels of 100+ kinases to screen for inhibition (e.g., DiscoverX KINOMEscan) .
  • Gene Knockdown/CRISPR : Silence candidate targets (e.g., PI3K/AKT) and assess rescue of compound-induced effects .

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